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Sulfamethazine-13C6

Cat. No.: B6596174
CAS No.: 77643-91-5
M. Wt: 284.29 g/mol
InChI Key: ASWVTGNCAZCNNR-BULCFLCISA-N
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Description

Role of Labeled Compounds in Trace Analysis and Mechanistic Studies

The application of stable isotope-labeled compounds is particularly significant in trace analysis, which involves the detection and quantification of minute amounts of substances in complex matrices like food, water, and biological tissues. In these analyses, the isotopically labeled version of the target analyte, such as Sulfamethazine-13C6, is often used as an internal standard. researchgate.netfda.gov Because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar losses during sample preparation and ionization efficiencies in the mass spectrometer. This allows for highly accurate and precise quantification of the analyte, even at very low concentrations. researchgate.net

In mechanistic studies, labeled compounds provide a window into the intricate steps of biochemical pathways and environmental degradation processes. symeres.comopenmedscience.com For instance, by using ¹³C-labeled compounds, researchers can track the flow of carbon atoms through metabolic networks, identifying which pathways are active and how they are regulated. nih.gov This is essential for understanding both normal physiological processes and the biochemical alterations that occur in disease states. nih.gov Similarly, in environmental science, labeled compounds help to trace the transformation and breakdown of pollutants, revealing their degradation pathways and the formation of intermediate products. scbt.comnih.gov

Overview of Sulfamethazine (B1682506) as a Model Sulfonamide Compound in Academic Research Contexts

Sulfamethazine is a broad-spectrum sulfonamide antibiotic that has been extensively used in veterinary medicine to treat and prevent bacterial infections in livestock. nih.govacs.org Its widespread use has led to concerns about the presence of its residues in food products and the environment, prompting significant research into its detection, fate, and potential effects. nih.govacs.orgumanitoba.ca

Due to its relevance and well-characterized properties, sulfamethazine has become a model compound for studying the behavior of sulfonamides in various scientific contexts. nih.govacs.orgnih.gov Its chemical structure, which includes a sulfanilamide (B372717) core linked to a dimethylpyrimidine ring, is representative of the sulfonamide class. nih.gov Researchers utilize sulfamethazine to develop and validate analytical methods, investigate the environmental fate of antibiotics, and study the mechanisms of antibiotic resistance. nih.govmdpi.comresearchgate.net The availability of its isotopically labeled form, this compound, has further solidified its position as a key research tool, enabling more precise and detailed investigations. researchgate.netplos.org

Chemical Profile and Synthesis of this compound

The unique utility of this compound in research is rooted in its specific chemical properties and the methods developed for its synthesis.

Chemical Structure and Properties

This compound is the isotopically labeled analog of sulfamethazine, where the six carbon atoms of the benzene (B151609) ring are replaced with the stable isotope carbon-13. lgcstandards.com This substitution results in a predictable increase in its molecular weight compared to the unlabeled compound, a key feature for its use in mass spectrometry-based analysis. glpbio.com

Table 1: Chemical Properties of Sulfamethazine and this compound

Property Sulfamethazine This compound
Molecular Formula C₁₂H₁₄N₄O₂S ¹³C₆C₆H₁₄N₄O₂S
Molecular Weight ~278.33 g/mol nih.gov ~284.29 g/mol lgcstandards.comglpbio.com
CAS Number 57-68-1 nih.gov 77643-91-5 lgcstandards.comglpbio.com

| Appearance | White or creamy-white crystalline powder nih.gov | Not explicitly stated, but expected to be similar to unlabeled form |

Note: The molecular weights are approximate and can vary slightly based on the source.

The chemical reactivity and physical properties, aside from mass, are considered identical to the parent compound, which is a critical assumption for its use as an internal standard. diagnosticsworldnews.com

Synthesis of this compound

The synthesis of this compound involves incorporating the ¹³C-labeled benzene ring into the final molecule. While detailed proprietary synthesis methods are not always publicly available, the general synthetic routes for sulfonamides can be adapted. A common approach involves the reaction of a ¹³C₆-labeled aniline (B41778) derivative with a sulfonyl chloride, followed by reaction with 2-amino-4,6-dimethylpyrimidine. An intermediate in the synthesis of this compound is N-Acetyl this compound. impurity.com The synthesis of isotopically labeled compounds often requires specialized starting materials and careful control of reaction conditions to ensure high isotopic enrichment and chemical purity. xml-journal.net

Applications in Research

The primary application of this compound is as an internal standard for the quantification of sulfamethazine in various matrices. Its use significantly improves the accuracy and reliability of analytical methods.

Use as an Internal Standard in Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the detection of veterinary drug residues in food products and environmental samples. researchgate.netplos.org In these methods, this compound is added to the sample at a known concentration at the beginning of the analytical process. fda.govplos.org Because it behaves identically to the unlabeled sulfamethazine during extraction, cleanup, and chromatography, any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard. researchgate.net

In the mass spectrometer, the instrument is set to monitor the specific mass-to-charge (m/z) ratios of both the unlabeled sulfamethazine and the ¹³C₆-labeled internal standard. nih.gov By comparing the peak area of the analyte to the peak area of the internal standard, a precise and accurate concentration can be determined, correcting for matrix effects and variations in instrument response. researchgate.netnih.gov

Table 2: Research Applications of this compound as an Internal Standard

Matrix Analytical Method Purpose of Study
Animal Tissues (muscle, kidney, liver) GC-MS nih.gov Determination of sulfamethazine residues in swine tissues. nih.gov
Meat (Beef) LC-APCI-MS researchgate.netresearchgate.net Quantification of sulfonamide residues in meat for food safety monitoring. researchgate.netresearchgate.net
Honey LC-MS/MS fda.gov Multi-residue analysis of various veterinary drugs in honey. fda.gov
Feathers LC-MS/MS plos.org Studying the depletion of sulfachloropyridazine (B1682503) in broiler chickens, using SMZ-¹³C₆ as a cross-functional internal standard. plos.org

Role in Metabolic and Environmental Fate Studies

Beyond its use as an internal standard, this compound is also valuable for tracing the metabolic and environmental fate of sulfamethazine. nih.govmusechem.com In metabolic studies, animals can be administered the labeled compound, and researchers can then track the appearance of labeled metabolites in biological fluids and tissues. nih.gov This helps to identify the biotransformation pathways of the drug.

In environmental studies, this compound can be introduced into controlled environmental systems, such as soil or water microcosms, to study its degradation pathways. nih.govumanitoba.ca For example, researchers have used ¹³C₆-labeled sulfamethazine to investigate its biodegradation by fungi and bacteria. nih.govresearchgate.net By analyzing for ¹³C-containing transformation products, scientists can elucidate the mechanisms of degradation and identify the resulting byproducts. nih.gov One study, however, noted that while degradation intermediates were identified, complete mineralization (the breakdown to CO₂) of the labeled phenyl ring was not observed within the study's timeframe, highlighting the persistence of the core structure. nih.gov

This compound is a powerful and essential tool in the field of sulfonamide research. Its primary role as an internal standard has revolutionized the ability of scientists to accurately quantify sulfamethazine residues in complex samples, which is critical for food safety and environmental monitoring. Furthermore, its application in metabolic and environmental fate studies provides detailed insights into the biotransformation and degradation of this important class of antibiotics. The continued use of this compound and other isotopically labeled compounds will undoubtedly continue to advance our understanding of the behavior of pharmaceuticals in both biological and environmental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O2S B6596174 Sulfamethazine-13C6 CAS No. 77643-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3+1,4+1,5+1,6+1,10+1,11+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWVTGNCAZCNNR-BULCFLCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016505
Record name Sulfadimidine-13C(6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77643-91-5
Record name Sulfadimidine-13C(6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Characterization of Sulfamethazine 13c6

Synthetic Pathways for Site-Specific Carbon-13 Enrichment

The creation of Sulfamethazine-13C6 with isotopic labels specifically in the phenyl ring necessitates a multi-step synthetic approach, commencing with a commercially available, uniformly labeled starting material: Aniline-13C6. fda.govnih.gov This ensures that the six carbon atoms of the benzene (B151609) ring are all carbon-13 isotopes. The general synthetic strategy mirrors the established production of unlabeled sulfamethazine (B1682506), a member of the sulfonamide class of antibiotics. sci-hub.sechemicalbook.com

The synthesis typically proceeds through the following key stages:

Protection of the Amino Group: The synthesis begins with the acetylation of Aniline-13C6. This is a crucial step to protect the highly reactive amino group from participating in the subsequent chlorosulfonation reaction. chemicalbook.com The reaction of Aniline-13C6 with acetic anhydride (B1165640) yields N-Acetyl-p-aminobenzene-13C6. This intermediate is foundational for the site-specific introduction of the sulfonyl chloride group.

Chlorosulfonation: The protected intermediate, N-Acetyl-p-aminobenzene-13C6, is then reacted with chlorosulfonic acid. This electrophilic substitution reaction introduces the sulfonyl chloride group (-SO2Cl) onto the 13C-labeled phenyl ring, para to the acetylated amino group, forming 4-acetamidobenzene-13C6-sulfonyl chloride.

Condensation with the Pyrimidine (B1678525) Moiety: The newly formed sulfonyl chloride is then condensed with 2-amino-4,6-dimethylpyrimidine. This reaction forms the sulfonamide bond, linking the 13C-labeled phenyl group to the pyrimidine ring system. The resulting molecule is N-Acetyl-Sulfamethazine-13C6. dakks.de

Deprotection: The final step in the synthesis is the hydrolysis of the acetyl group to restore the primary amino function on the phenyl ring. This deprotection step is typically carried out under acidic or basic conditions to yield the final product, this compound.

This strategic, multi-step synthesis ensures the precise placement of the six carbon-13 atoms within the phenyl moiety of the sulfamethazine molecule, a critical feature for its application as an internal standard in mass spectrometry-based analyses.

Spectroscopic and Chromatographic Validation of Isotopic Purity and Chemical Structure

To guarantee its suitability as a reference material, this compound undergoes a battery of rigorous analytical tests to confirm its chemical structure, isotopic incorporation, and purity.

Nuclear Magnetic Resonance Spectroscopy for Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure of the synthesized molecule and confirm the position of the isotopic labels. For this compound, both ¹H NMR and ¹³C NMR are employed.

The ¹³C NMR spectrum is particularly informative. In an unlabeled sulfamethazine sample, the carbon atoms of the phenyl ring would produce distinct signals at specific chemical shifts. In the ¹³C NMR spectrum of this compound, the signals corresponding to the phenyl carbons will be significantly enhanced due to the high abundance of the ¹³C isotope at these positions. The chemical shifts of these carbons, typically measured in a solvent like DMSO-d6, are compared to those of an unlabeled sulfamethazine standard to confirm the correct chemical environment of the labeled atoms. nist.govwashington.eduhelixchrom.com

Table 1: Representative ¹³C NMR Chemical Shifts for Sulfamethazine in DMSO-d6

Carbon AtomChemical Shift (ppm)
C (aromatic, attached to S)~155
C (aromatic, attached to N)~142
C (aromatic, ortho to S)~128
C (aromatic, ortho to N)~119
Pyrimidine C (attached to N)~162
Pyrimidine C (methyl-substituted)~160
Pyrimidine C-H~116
Methyl C~23

Note: The exact chemical shifts can vary slightly based on experimental conditions. The table presents approximate values based on available data for unlabeled sulfamethazine. nist.govwashington.eduhelixchrom.com

The absence of significant signals at the natural abundance ¹³C chemical shifts for the phenyl carbons serves as a strong indicator of high isotopic enrichment.

Mass Spectrometric Confirmation of Isotopic Incorporation and Mass Shift

Mass spectrometry (MS) provides definitive confirmation of the successful incorporation of the carbon-13 isotopes and the resulting mass shift. When analyzed by mass spectrometry, this compound will exhibit a molecular ion peak that is 6 atomic mass units (amu) higher than that of its unlabeled counterpart, reflecting the replacement of six ¹²C atoms with six ¹³C atoms. nih.govlgcstandards.com

Furthermore, the fragmentation pattern of this compound in the mass spectrometer is a key diagnostic tool. A common fragmentation pathway for sulfamethazine involves the loss of the SO₂ group, resulting in a characteristic fragment ion. For derivatized sulfamethazine, a key fragment ion observed is [M-65]⁺, corresponding to the loss of the HSO₂ radical. nih.govnist.gov In the case of this compound, the corresponding fragment containing the labeled phenyl ring will also show a mass shift of +6 amu. The monitoring of these specific parent and fragment ion m/z ratios for both the labeled and unlabeled compounds is fundamental to its use in quantitative analyses. nih.gov

Table 2: Expected Mass-to-Charge (m/z) Ratios for Sulfamethazine and this compound in Mass Spectrometry

IonUnlabeled Sulfamethazine (m/z)This compound (m/z)Mass Shift (amu)
[M+H]⁺279285+6
[M-65]⁺ (derivatized)299305+6

Note: The specific m/z values can vary depending on the ionization technique and derivatization method used. nih.govnist.gov

Chromatographic Purity and Stability Assessments

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to determine the chemical purity of this compound. nih.gov These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities.

A typical HPLC method for sulfamethazine analysis utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. helixchrom.com The purity is assessed by detecting the eluting compounds using a UV detector, and the area of the peak corresponding to this compound is compared to the total area of all observed peaks. A high-purity reference material should exhibit a single, sharp chromatographic peak, with minimal to no signals from impurities. Stability studies are also conducted under various conditions to establish the shelf-life and appropriate storage conditions for the reference material.

Table 3: Illustrative HPLC Purity Analysis Data for a Sulfamethazine Reference Standard

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~8.5 min
Purity (by area %)>99%

Note: This is a representative example; actual parameters may vary.

Quality Control and Reference Material Certification

The production of a high-quality reference material like this compound culminates in a rigorous quality control and certification process. This process is often governed by international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers. dakks.dereagecon.comansi.orgnata.com.au

A certified reference material (CRM) is accompanied by a Certificate of Analysis (CoA). This document provides comprehensive information about the material, ensuring its traceability and suitability for its intended use. nist.govnist.govnucleosyn.comhplc.eu The CoA for this compound would typically include:

Identity: Confirmed by techniques such as NMR and Mass Spectrometry.

Chemical Purity: Determined by chromatographic methods like HPLC or GC, often expressed as a percentage.

Isotopic Purity/Enrichment: The percentage of molecules that are correctly labeled with the desired number of isotopes, confirmed by mass spectrometry.

Certified Concentration: For solutions, the exact concentration of the analyte in the solvent.

Homogeneity and Stability Data: Information on the consistency of the material within and between batches, and its stability over time under specified storage conditions.

Statement of Traceability: Details on the metrological traceability of the certified values.

Instructions for Use and Storage: Recommendations for handling and storing the material to maintain its integrity.

The certification process provides users with the necessary confidence that the reference material is of high quality and will perform as expected in their analytical methods.

Advanced Analytical Methodologies Utilizing Sulfamethazine 13c6 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantifying compounds. It involves adding a known quantity of an isotopically labeled version of the target analyte, known as an internal standard, to a sample. This internal standard has nearly identical chemical and physical characteristics to the naturally occurring (native) analyte. While these two forms are chemically indistinguishable during sample preparation and chromatographic separation, they can be differentiated by a mass spectrometer due to their mass difference.

Sulfamethazine-13C6 is an exemplary internal standard for the analysis of the antibiotic sulfamethazine (B1682506). medchemexpress.com In this stable isotope-labeled (SIL) compound, six carbon-12 atoms within the benzene (B151609) ring of the sulfamethazine molecule are substituted with carbon-13 atoms. researchgate.netshoko-sc.co.jpresearchgate.net This results in a molecule that is 6 Daltons heavier than native sulfamethazine, enabling distinct detection by the mass spectrometer. researchgate.net

Mitigation of Matrix Effects

Complex samples, such as food products and environmental water, contain numerous substances that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. wuxiapptec.comwaters.comchromatographyonline.com This interference can lead to either suppression or enhancement of the ion signal, causing inaccurate quantification. wuxiapptec.comwaters.com

The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to counteract these matrix effects. wuxiapptec.comlgcstandards.com Since this compound shares the same physicochemical properties as the unlabeled sulfamethazine, it is affected by matrix interferences in the same way. wuxiapptec.comresearchgate.net By calculating the ratio of the analytical signal of the native analyte to that of the labeled internal standard, the variations caused by the matrix are effectively canceled out, leading to more accurate and reliable quantitative results. lgcstandards.com

Enhancement of Analytical Accuracy and Precision

The primary goal of IDMS is to enhance the accuracy and precision of analytical measurements. soton.ac.ukresearchgate.net During sample preparation, which can include steps like extraction and cleanup, some of the analyte may be lost. When a stable isotope-labeled internal standard like this compound is added at the beginning of the process, it experiences the same procedural losses as the native analyte. epa.gov

Because the ratio of the native analyte to the internal standard remains constant throughout the entire analytical procedure, this ratiometric measurement corrects for any variations in recovery. This significantly improves the precision and accuracy of the final measurement, which is particularly important when analyzing trace amounts of substances where even small losses can lead to large errors. soton.ac.uk Studies have demonstrated that using this compound as an internal standard results in improved precision, with a relative standard deviation (RSD) as low as 1.8% for the determination of sulfamethazine in meat. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. This combination is ideal for quantifying trace-level compounds in complex mixtures. This compound is frequently employed as an internal standard in LC-MS/MS methods to ensure accurate and reliable results.

Determination of Sulfonamide Residues in Animal-Derived Food Products

Sulfonamides, including sulfamethazine, are antimicrobial drugs used in veterinary medicine. To protect consumers, regulatory bodies have set maximum residue limits (MRLs) for these drugs in food products of animal origin.

LC-MS/MS methods that use this compound as an internal standard are commonly employed to monitor sulfonamide residues in foods such as meat, eggs, and milk. researchgate.netresearchgate.netobrnutafaza.hr For example, in a method for determining ten sulfonamides in hen eggs, this compound was used to compensate for losses during extraction and cleanup, with mean recoveries ranging from 91–146%. researchgate.net Similarly, its use in the analysis of meat samples has been shown to provide satisfactory results. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Sulfamethazine and its Labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Sulfamethazine279.0156.0186.0
This compound285.1162.1192.1

Note: The specific mass transitions and collision energies can vary depending on the instrument and analytical conditions. The data presented here are examples based on published methods. researchgate.netobrnutafaza.hr

Quantification of Pharmaceutical Contaminants in Environmental Samples

The presence of pharmaceuticals in the environment due to human and veterinary use is an area of increasing concern. These compounds can enter water systems through various routes, necessitating sensitive analytical methods to monitor their levels in environmental matrices like surface water and wastewater. pku.edu.cnhpst.cz

This compound is a valuable tool in LC-MS/MS methods designed to quantify sulfamethazine in environmental water samples. pku.edu.cnnih.gov In a study analyzing 17 sulfonamides and trimethoprim (B1683648) in environmental waters, [13C6]sulfamethazine was used as a surrogate standard to ensure the accuracy of the measurements. pku.edu.cn Another study on the determination of pharmaceuticals in environmental waters also utilized 13C6-labeled sulfamethazine as a method surrogate. nih.gov

Development and Validation of Multi-Residue, Multi-Class Methods

To improve efficiency, analytical laboratories are increasingly developing multi-residue, multi-class methods that can detect and quantify a wide range of compounds from different chemical classes in a single analysis. fda.govjfda-online.com

The use of appropriate internal standards is crucial for the successful development and validation of these complex methods. this compound can be used as a representative internal standard for the entire class of sulfonamides in these multi-residue methods. fda.govthermofisher.com For instance, a multi-class screening method for various drug residues in honey included this compound as an internal standard for the sulfonamide group. fda.gov Similarly, a method for analyzing antibiotics in lettuce used 13C6-sulfamethazine as an internal standard for sulfamethoxazole. oup.com A confirmatory method for multiple antimicrobial classes in milk also employed a suite of labeled internal standards, including a deuterated form of sulfamethazine, to ensure the quality of the results. thermofisher.com This approach helps to ensure that all sulfonamides in the analysis are quantified with acceptable accuracy.

Sample Preparation Strategies Enhanced by this compound

The accurate quantification of sulfonamides in complex matrices such as food products and environmental samples is critically dependent on effective sample preparation. researchgate.net The primary goals of this stage are to isolate the target analytes from interfering matrix components and to concentrate them to a level suitable for instrumental analysis. This compound, as a stable isotopically labeled (SIL) internal standard, plays a pivotal role in modern analytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Its use is a key strategy for enhancing the reliability and accuracy of analytical results. nih.gov

The fundamental advantage of using this compound is that its chemical and physical properties are nearly identical to the native sulfamethazine, allowing it to mimic the analyte's behavior throughout the entire sample preparation and analysis process. nih.gov By spiking the sample with a known concentration of this compound at the beginning of the workflow, any losses of the target analyte during extraction, clean-up, and even variations in instrument response can be effectively compensated for. researchgate.netuts.edu.au This correction is crucial for overcoming challenges such as analyte degradation, incomplete extraction, and matrix-induced signal suppression or enhancement in the mass spectrometer, ultimately leading to more precise and accurate quantification. nih.govresearchgate.net

Solid Phase Extraction (SPE) Clean-up Procedures

Solid-phase extraction (SPE) is a widely adopted technique for the clean-up and concentration of sulfonamides from diverse and complex sample matrices prior to LC-MS/MS analysis. mdpi.com The incorporation of this compound into SPE protocols significantly improves the quantitative performance of these methods. nih.gov The general procedure involves passing a liquid sample, in which the internal standard has been added, through a solid sorbent material packed in a cartridge. The sorbent retains the analytes, which are then selectively eluted with a small volume of a strong solvent, leaving many matrix interferences behind. researchgate.net

Various SPE sorbents have been successfully employed for the extraction of sulfonamides, with the choice often depending on the specific matrix. Polymeric reversed-phase cartridges, such as Oasis HLB (hydrophilic-lipophilic balance) and Strata-X, are frequently used due to their ability to retain a broad range of compounds and their stability across a wide pH range. researchgate.netnih.govvu.lt For instance, Oasis HLB cartridges are commonly used for extracting sulfonamides from honey and water samples, while Strata-X cartridges have been applied to egg matrices. researchgate.netnih.gov

The pH of the sample is a critical parameter that is often adjusted to optimize the retention of sulfonamides on the SPE sorbent. For example, in the analysis of surface water, the sample pH may be adjusted to 4 to ensure reproducible trapping on the extraction cartridge. chromatographyonline.com After loading the sample, the cartridge is typically washed to remove co-extracted impurities. The final step is the elution of the retained analytes using a small volume of an organic solvent, such as methanol (B129727) or acetonitrile, often modified with an acid (e.g., formic acid) or a base (e.g., aqueous ammonia) to ensure complete elution. hpst.czoup.com

The following table summarizes typical SPE procedures utilizing this compound for the analysis of sulfonamides in different matrices.

MatrixSPE CartridgeSample Pre-treatmentElution SolventReference
Honey Oasis HLBAcidic hydrolysis, dilutionMethanol nih.gov
Eggs Strata-XExtraction with acetonitrile, defatting with n-hexaneAcetonitrile researchgate.net
Meat (Beef) LiChrolut ENExtraction with acetonitrileAcetonitrile researchgate.net
Surface Water N/A (Online SPE)pH adjusted to 4 with acetate (B1210297) bufferMethanol/water gradient chromatographyonline.com
Vegetative Tissue Oasis HLBAqueous tissue extract filtered0.133 mM ammonium (B1175870) citrate (B86180) in methanol oup.com

This table is interactive. Click on the headers to sort the data.

Considerations for Extraction Efficiency and Recovery Rates

The use of this compound is the preferred approach to compensate for variability in recovery and for matrix effects. nih.govuts.edu.au Since this compound is added before sample extraction, it experiences the same potential for loss as the native sulfamethazine. researchgate.net By calculating the ratio of the native analyte response to the internal standard response, variations in extraction efficiency are normalized, leading to improved precision and accuracy. researchgate.net

Research has demonstrated the effectiveness of this approach across various sample types. For example, in the analysis of chicken muscle, methods using this compound have reported average recoveries for multiple sulfonamides ranging from 86.8% to 101.5%. researchgate.net Similarly, a study on honey samples reported recoveries between 70% and 106% for a suite of sulfonamides when using isotopically labeled internal standards. nih.gov In egg samples spiked at a concentration of 10 µg/kg, the use of this compound and another labeled standard resulted in mean recoveries ranging from 91% to 146%. researchgate.net Even when absolute recoveries are not 100%, the method can still provide accurate quantification as long as the internal standard effectively tracks the behavior of the analyte. nih.gov

The following table presents research findings on recovery rates for sulfonamides in various matrices where this compound was used as an internal standard.

MatrixAnalyte(s)Fortification Level(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Chicken 17 SulfonamidesNot Specified86.8 - 101.5< 7.7 researchgate.net
Honey 7 Sulfonamides, Trimethoprim, Dapsone1.5, 2.5, 5.0 µg/kg70 - 1066 - 18 nih.gov
Eggs 10 Sulfonamides10 µg/kg91 - 146Not Specified researchgate.net
Animal Source Foods 155 Veterinary DrugsNot Specified79.2 - 118.5< 15 nih.gov
Surface Waters Sulfonamides50 ng/L85 - 1045 chromatographyonline.com

This table is interactive. Click on the headers to sort the data.

Environmental Fate and Degradation Pathways of Sulfamethazine: Investigations Employing Isotopic Tracers

Application of Sulfamethazine-13C6 in Environmental Dissipation Studies

The use of isotopically labeled compounds, specifically this compound, has become an indispensable tool for accurately tracking the environmental fate of the widely used veterinary antibiotic sulfamethazine (B1682506). This stable isotope-labeled analogue, in which six carbon atoms on the phenyl ring are replaced with the heavier carbon-13 isotope, allows researchers to distinguish the compound from its naturally occurring counterparts and provides a clear signal for tracing its journey through complex environmental matrices. umanitoba.camedchemexpress.comsemanticscholar.org

Studies utilizing this compound as an internal standard have enabled precise quantification of sulfamethazine's persistence in various environmental compartments. umanitoba.casemanticscholar.org Research on seasonally frozen agricultural soil following the application of beef cattle manure found that sulfamethazine was detectable throughout a 10-month monitoring period, with mean concentrations reaching up to 16 ± 10 µg/kg. umanitoba.casemanticscholar.org This persistence highlights the potential for residue build-up in soil with repeated manure applications. semanticscholar.org

In aquatic systems, the dissipation of sulfamethazine from the water column can be rapid, with half-lives (DT50s) reported to range from 2.7 to 17.8 days. iastate.edu However, the sediment acts as a significant sink for the compound. iastate.edu The presence of manure can increase the sorption and binding of sulfamethazine residues to sediment, indicating that while it may disappear from the water, it persists in the benthic environment. iastate.edu The dissipation rate in pore water is often much faster than in the bulk soil matrix, limiting the window for transport to surface waters to a few weeks after application. ethz.ch

Interactive Table: Dissipation and Persistence of Sulfamethazine in Environmental Matrices

Environment Matrix Key Finding Reported Half-Life (DT50) Reference
Agricultural Field Seasonally Frozen Soil Persistent over long periods; detected throughout a 10-month study. Dissipation kinetics not determined due to low initial concentrations, but persistence was confirmed. semanticscholar.org
Aquatic Microcosm Surface Water Rapid dissipation from the water column. 2.7 to 17.8 days. iastate.edu
Aquatic Microcosm Sediment Acts as a sink; manure increases sorption and binding. Slower than in the water column; residues become bound. iastate.edu
Agricultural Field Soil Pore Water Faster dissipation compared to bulk soil. Not specified, but faster than in soil matrix. ethz.ch

A primary challenge in environmental fate studies is distinguishing between the actual chemical breakdown (degradation) of a contaminant and its apparent disappearance due to physical processes like dilution, sorption to soil particles, or runoff. acs.org Using non-labeled compounds makes it difficult to account for these processes and for losses during sample extraction and analysis. acs.org

This compound is crucial in overcoming this challenge. It is used as a surrogate or internal standard in isotope dilution analysis. umanitoba.casemanticscholar.orgalberta.ca By adding a known amount of this compound to an environmental sample, analysts can use its recovery rate to correct for the loss of the unlabeled (native) sulfamethazine during the analytical procedure. This ensures that the measured decrease in concentration accurately reflects degradation rather than analytical or physical losses. acs.org This approach, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly accurate and reliable method for quantifying the true dissipation kinetics of sulfamethazine in the environment. umanitoba.casemanticscholar.orgalberta.ca

Persistence and Attenuation in Soil and Aquatic Environments

Microbial Biotransformation and Biodegradation Mechanisms

The breakdown of sulfamethazine in the environment is largely driven by microbial activity. The use of 13C-labeled sulfamethazine has been pivotal in identifying the specific microorganisms responsible for its degradation and in elucidating the complex biochemical pathways involved.

DNA-Stable Isotope Probing (DNA-SIP) is a powerful technique that uses substrates like this compound to trace the flow of carbon from the contaminant into the genetic material of the microorganisms that consume it. nih.gov By incubating soil or sediment with this compound, researchers can later extract DNA and separate the "heavy" DNA (containing 13C) from the "light" DNA (containing normal 12C). Sequencing the heavy DNA reveals the identity of the microbes that actively assimilated carbon from the sulfamethazine molecule. nih.govnih.gov

Studies using this approach have identified several key bacterial genera responsible for sulfamethazine degradation in various environments impacted by swine farms. nih.gov These findings highlight that different microbial communities are active in different environments (aerobic vs. anaerobic) and that specific bacteria can be targeted for future bioremediation strategies. nih.gov

Interactive Table: Microbial Genera Identified as Sulfamethazine Degraders Using DNA-SIP with this compound

Environment Condition Identified Microbial Degraders (Genera/Family) Reference
Riparian Wetland Soil Aerobic Thiobacillus, Auicella, Sphingomonas, Rhodobacter, MND1, Vicinamibacteraceae nih.gov
Agricultural Soil Aerobic Ellin6067, Ilumatobacter, Dongia, Steroidobacter, MND1, Vicinamibacteraceae nih.gov
River Sediment Anaerobic Microvirga, Flavobacterium, Dechlorobacter, Atopostipes, Nocardioidaceae, Micrococcaceae, Anaerolineaceae nih.gov

Tracking the transformation of a parent compound into its various breakdown products (intermediates or metabolites) is essential for understanding the complete degradation pathway. Using this compound as a precursor is highly advantageous because the 13C label is retained in the core structure of many of its transformation products. acs.org When analyzed with high-resolution mass spectrometry, such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QqTOF-MS), these labeled intermediates can be readily distinguished from the complex background matrix of an environmental sample. acs.orgnih.govnih.gov

Research has identified several transformation pathways for sulfamethazine. One abiotic pathway involves its reaction with manganese oxide, where the use of 13C-labeled sulfamethazine helped confirm the formation of products from SO2 extrusion and an azo dimer self-coupling product. acs.org In biological systems, such as degradation by the white-rot fungus Trametes versicolor, UPLC-QqTOF-MS analysis identified intermediates like N4-formyl-SMZ and N4-hydroxy-SMZ. nih.gov In microalgae, transformation reactions include ring cleavage, hydroxylation, and oxidation. nih.gov The ability to confidently identify these intermediates is critical for assessing whether the degradation process detoxifies the compound or creates byproducts of equal or greater concern.

Mineralization is the ultimate step in biodegradation, where an organic contaminant is completely broken down into inorganic molecules, primarily carbon dioxide (CO2) and water. nih.gov Proving mineralization is the gold standard for demonstrating effective bioremediation. Carbon-13 labeling offers a direct and unambiguous method to measure this process. ub.edu

When microorganisms metabolize this compound, they release the labeled carbon as 13CO2. nih.govub.edu By capturing and analyzing the isotopic composition of the CO2 produced in a closed experimental system, researchers can quantify the extent of mineralization. nih.gov Studies have successfully used this technique to demonstrate that sulfamethazine can be mineralized, although the extent varies significantly depending on the environment and the microbial communities present. nih.gov For instance, the highest mineralization rate was observed in aerobic riparian wetland soil compared to agricultural soil and anaerobic river sediment. nih.gov However, some studies have found that even when sulfamethazine is fully degraded, complete mineralization of the phenyl-13C6 ring does not always occur, suggesting that parts of the molecule may be incorporated into biomass or form persistent, non-extractable residues. nih.govub.edu

Elucidation of Degradation Intermediates via Labeled Precursors and Advanced Mass Spectrometry (e.g., UPLC-QqTOF-MS)

Photodegradation and Other Abiotic Transformation Processes of Sulfamethazine: Investigations Employing Isotopic Tracers

The environmental persistence of sulfamethazine (SMZ) is significantly influenced by abiotic transformation processes, particularly photodegradation under sunlight. The use of isotopically labeled compounds, such as this compound, has been instrumental in elucidating the complex pathways and mechanisms of these transformations. This section explores the catalytic degradation of sulfamethazine under visible light and the mechanistic insights gained from studies employing labeled compounds.

Investigation of Catalytic Degradation under Visible Light

The photocatalytic degradation of sulfamethazine using semiconductor materials has emerged as a promising advanced oxidation process for its removal from aqueous environments. Various catalysts have been investigated for their efficacy in degrading sulfamethazine under visible light irradiation, which constitutes a significant portion of the solar spectrum.

Research has demonstrated the effectiveness of novel photocatalysts in the degradation of sulfamethazine. For instance, a Z-scheme AgI/Bi4V2O11 heterojunction photocatalyst has shown remarkably enhanced performance in degrading sulfamethazine under visible light. wisc.edu A composite of 20 wt% AgI/Bi4V2O11 was able to eliminate 91.47% of sulfamethazine within 60 minutes of irradiation. wisc.edu The enhanced activity is attributed to the Z-scheme mechanism, which promotes the separation of photogenerated charge carriers and maintains a high redox potential. wisc.edu

Similarly, a photosynergistic system combining monoclinic bismuth vanadate (B1173111) (BiVO4) with the microalga Dictyosphaerium sp. has been shown to be effective, achieving over 80% degradation of sulfamethazine under visible light. eeer.orgresearchgate.net Quenching experiments in this system indicated that the degradation was primarily driven by the generation of triplet-state dissolved organic matter, with a smaller contribution from hydroxyl radicals. eeer.orgresearchgate.net

Another approach involves the use of metal-organic frameworks (MOFs). The eco-friendly bismuth-based MOF, SU-101, has demonstrated notable photocatalytic activity for the simultaneous degradation of sulfamethazine and other pharmaceuticals under visible light, with removal rates of up to 89.2 ± 1.4%. bohrium.com The degradation primarily occurs through the cleavage of the S-N bond in the sulfamethazine molecule. bohrium.com

The use of g-C3N4 (graphitic carbon nitride) nanosheets has also been explored. Urea-derived g-C3N4 nanosheets, after thermal oxidative etching, exhibited the highest photocatalytic activity for sulfamethazine degradation under visible light compared to those derived from other precursors. researchgate.net

The table below summarizes the findings of various studies on the catalytic degradation of sulfamethazine under visible light.

CatalystLight SourceDegradation EfficiencyKey FindingsReference
AgI/Bi4V2O11Visible Light91.47% in 60 minZ-scheme mechanism enhances charge separation. wisc.edu
BiVO4-algae systemVisible Light>80%Degradation mainly by triplet state dissolved organic matter. eeer.orgresearchgate.net
SU-101 (Bi-MOF)Visible Light89.2 ± 1.4%Primary degradation pathway is S-N bond cleavage. bohrium.com
g-C3N4 nanosheetsVisible Light-Urea-derived g-C3N4 showed the highest activity. researchgate.net
MIL-53(Fe)/ZnOVisible Light100% in 30 minSulfate radicals were the dominant reactive oxygen species. eeer.org

Mechanistic Insights from Labeled Compounds

The use of isotopically labeled sulfamethazine, particularly with stable isotopes like 13C, has provided significant insights into the transformation pathways during abiotic degradation processes. While direct studies on the catalytic photodegradation of this compound under visible light are limited, research on its transformation under other abiotic conditions offers valuable information on the stability of different parts of the molecule and the primary reaction sites.

Studies on the abiotic transformation of sulfamethazine have utilized [phenyl-13C6]-labeled SMZ to trace the fate of the benzene (B151609) ring portion of the molecule. wisc.edu The analysis of transformation products using mass spectrometry with this labeled compound helps to confirm whether a detected intermediate retains the phenyl ring structure. wisc.edu

For example, in the investigation of sulfamethazine transformation by manganese oxide, the use of 13C-labeled SMZ was crucial in identifying the products. wisc.edu The mass spectra of the degradation products from the labeled sulfamethazine confirmed the presence of the 13C6-phenyl ring, allowing for the confident identification of transformation products such as an azo dimer self-coupling product and SO2 extrusion products. This indicates that reactions can occur at the sulfonamide group without the complete breakdown of the aromatic ring.

Furthermore, research on the photodegradation of sulfamethazine has identified several transformation products. The main initial transformation pathways are reported to be the cleavage of the sulfonamide bond and the extrusion of SO2. nih.gov One of the identified photoproducts is 4-(2-imino-4,6-dimethylpyrimidin-1-(2H)-yl)aniline, which would retain the 13C-labeled phenyl ring if this compound were used. researchgate.net

The table below presents some of the key transformation products of sulfamethazine identified in abiotic degradation studies, along with the expected mass shift if this compound were used as the starting material.

Transformation ProductChemical FormulaExpected m/z (unlabeled)Expected m/z (from 13C6-SMZ)Implication from Labeling
SulfamethazineC12H14N4O2S279.0865285.1066Parent compound
4-(2-imino-4,6-dimethylpyrimidin-1(2H)-yl)anilineC12H14N4215.1297221.1500Indicates SO2 extrusion
Sulfanilic acidC6H7NO3S174.0174180.0375Indicates cleavage of the S-N bond
4,6-dimethyl-2-aminopyrimidineC6H9N3124.0875124.0875Indicates cleavage of the S-N bond (unlabeled fragment)

The use of labeled compounds like this compound is invaluable for confirming proposed degradation pathways. By tracking the labeled carbon atoms, researchers can distinguish between reactions occurring on the aniline (B41778) ring versus the pyrimidine (B1678525) ring and can unequivocally identify the origin of different fragments in the mass spectra of the transformation products. This level of detail is crucial for building accurate models of the environmental fate of sulfamethazine.

Computational and Spectroscopic Studies for Mechanistic Elucidation

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Properties and Reactivity

A thorough review of available scientific literature indicates a notable absence of specific Density Functional Theory (DFT) and ab initio computational studies focused exclusively on Sulfamethazine-13C6. arxiv.orgelsevier.comcecam.orgwikipedia.orgfrontiersin.orgpk.edu.pl Such studies on the unlabeled sulfamethazine (B1682506) molecule have been performed to understand its electronic structure, and similar principles would apply to the isotopically labeled version. iucr.org

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and DFT, which calculates the electronic structure of many-body systems, are powerful tools for predicting molecular properties. arxiv.orgwikipedia.orgmicrosoft.com For this compound, these calculations could provide valuable insights into:

Molecular Geometry: Predicting bond lengths and angles with high accuracy.

Electronic Properties: Determining the distribution of electron density, molecular orbital energies, and the location of the frontier orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Vibrational Frequencies: Calculating the expected vibrational modes, which could aid in the interpretation of infrared and Raman spectroscopic data. The isotopic substitution in this compound would lead to predictable shifts in the vibrational frequencies of the phenyl ring modes compared to the unlabeled compound.

While specific studies on this compound are not currently available, the foundational principles of these computational methods suggest they would be highly applicable for a deeper understanding of its chemical behavior. elsevier.comcecam.orgfrontiersin.org

Modeling of Degradation Pathways and Reaction Energetics

The degradation of sulfonamides in the environment is a topic of significant research interest. bohrium.comnih.govresearchgate.net However, specific computational modeling of the degradation pathways and reaction energetics for this compound is not extensively documented in the current body of scientific literature. researchgate.netwisc.edu

Studies on the parent sulfamethazine have identified several degradation routes, including hydroxylation of the benzene (B151609) ring, cleavage of the S-N bond, and oxidation of the aniline (B41778) moiety. bohrium.com Computational modeling of these pathways for this compound would involve:

Mapping Reaction Coordinates: Identifying the transition states and intermediate structures along a proposed degradation pathway.

Calculating Activation Energies: Determining the energy barriers for each step of the degradation process, which helps in predicting the reaction rates and identifying the rate-limiting steps.

Investigating Reaction Mechanisms: Elucidating the detailed electronic and structural changes that occur during the degradation reactions.

The use of this compound in such studies could help to confirm the involvement of the phenyl ring in specific degradation steps by tracking the fate of the labeled carbon atoms in the degradation products. nih.gov

Advanced Spectroscopic Characterization for Structural Dynamics and Interactions

The presence of the 13C-labeled phenyl ring makes this compound particularly amenable to advanced spectroscopic techniques for studying its structure, dynamics, and interactions with other molecules.

Mass Spectrometry (MS)

This compound is widely used as an internal standard in quantitative analysis by mass spectrometry due to its chemical similarity to the unlabeled analyte and its distinct mass-to-charge ratio (m/z). nih.govrsc.orgnih.govoup.com The six-unit mass shift provides clear differentiation from the native sulfamethazine.

In gas chromatography-mass spectrometry (GC-MS) analysis after derivatization, specific ions are monitored for both sulfamethazine and its 13C6-labeled internal standard for quantification and confirmation. nih.govrsc.orgnih.gov

DerivativeAnalytePrecursor/Fragment Ion (m/z)ApplicationReference
N-methylatedSulfamethazine227, 228, 92Quantification and Confirmation nih.govoup.com
N-methylatedThis compound233Internal Standard nih.govoup.com
Methyl/trimethylsilylSulfamethazine299, 300, 349Quantification and Confirmation rsc.orgnih.govcapes.gov.br
Methyl/trimethylsilylThis compound305Internal Standard rsc.orgnih.govcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure and dynamics. The 13C enrichment in this compound significantly enhances the sensitivity for 13C NMR studies, allowing for detailed investigation of the phenyl group's environment and interactions. acs.orgchemicalbook.comnih.gov

One notable application is the use of 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to study the enzymatic coupling of [phenyl-13C6]-sulfamethazine with humic substances. acs.org In these experiments, the presence of new cross-peaks in the HSQC spectrum after incubation with soil humic acid and a peroxidase enzyme provided direct evidence of covalent bond formation between the anilinic nitrogen of sulfamethazine and the humic acid structure. acs.org

The chemical shifts of the 13C nuclei in the phenyl ring are sensitive to their local electronic environment. Changes in these shifts can indicate binding events or conformational changes.

NucleusParent Compound Chemical Shift (δC)Observation upon Covalent BindingReference
C-ortho to anilinic nitrogen~113 ppmAppearance of new cross-peaks acs.org
C-meta to anilinic nitrogen~129 ppmAppearance of new cross-peaks acs.org

These advanced spectroscopic methods, particularly when applied to the isotopically labeled this compound, provide invaluable data for understanding its behavior in complex systems, confirming its utility beyond just a simple internal standard. researchgate.netaip.org

Future Research Directions and Emerging Applications of Sulfamethazine 13c6 in Academic Research

Expansion to Untargeted Analyses and Metabolomics via Isotopic Labeling

Untargeted metabolomics, a comprehensive approach to studying the small molecules (metabolites) within a biological system, is a rapidly growing field. biorxiv.orgnih.gov The use of isotopic labeling is fundamental to advancing this area, and Sulfamethazine-13C6 is positioned to play a significant role.

In untargeted metabolomics, the identification of unknown metabolites presents a major challenge. nih.gov Isotopic labeling helps to elucidate metabolic pathways by tracking the incorporation of labeled atoms from a precursor into its various metabolic products. nih.gov While a ¹³C-labeled version of a primary metabolite like glucose is often used to trace central metabolic routes, SIL internal standards like this compound are crucial for ensuring the accurate quantification and confident identification of a wide array of compounds, including exogenous substances and their metabolites. nih.govnih.gov

Future research will likely see the expanded use of this compound and other SIL standards in large-scale untargeted studies. For instance, a study on the chemical composition of human milk utilized untargeted metabolomics and noted that compounds like sulfamethazine (B1682506) could be present, emphasizing the need for reliable standards for confirmation. biorxiv.org The development of comprehensive drug libraries, such as the GNPS Drug Library, which incorporates tandem mass spectrometry (MS/MS) data for drugs and their metabolites, relies on high-quality reference standards, including isotopically labeled versions, to accurately annotate metabolomics data. nih.govbiorxiv.org

Platforms like X¹³CMS are being developed to specifically analyze isotopic labeling in untargeted metabolomics data, enabling the discovery of novel metabolic transformations. nih.gov The integration of this compound into these workflows can enhance the ability to track the metabolic fate of sulfonamides and other related xenobiotics in complex biological systems.

Table 1: Application of Isotopic Labeling in Untargeted Metabolomics

Research AreaRole of Isotopic Labeling (e.g., with this compound)Potential Findings
Drug Metabolism Tracing the biotransformation of sulfamethazine in vivo.Identification of novel or previously uncharacterized metabolites. biorxiv.org
Exposome Analysis Quantifying exposure to environmental contaminants and drugs.Establishing links between chemical exposures and health outcomes. nih.gov
Food Safety Detecting and quantifying antibiotic residues in the food chain.Assessing the transfer of veterinary drugs from animal products to humans.
Microbiome Research Investigating the metabolism of drugs by gut microbiota.Understanding how microbial activity influences drug efficacy and toxicity. nih.gov

Development of Novel Analytical Techniques for Complex Matrices

The accurate detection of antibiotic residues in complex environmental and biological matrices such as soil, manure, water, and food products is a significant analytical challenge due to high levels of interfering substances. nih.govresearchgate.net this compound is a cornerstone in the development and validation of robust analytical methods designed to overcome these challenges.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the determination of antibiotic residues. mdpi.comepa.gov The use of an isotopically labeled internal standard like this compound is critical for this method, as it mimics the behavior of the target analyte (sulfamethazine) during extraction, cleanup, and ionization, thereby compensating for signal suppression or enhancement caused by the matrix. csbsju.eduresearchgate.net

Future research will focus on refining sample preparation techniques to improve efficiency and reduce environmental impact. Methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE) are continually being optimized for the analysis of multiclass antibiotic residues. nih.govnih.gov For example, a study on antibiotic residues in pig slurry and soil utilized this compound as a surrogate standard in a method involving SPE for sample cleanup. mdpi.com Another study developed a method for analyzing sulfonamides in surface water and soil, highlighting the importance of effective extraction and cleanup to achieve low detection limits. researchgate.net

The development of methods for an increasing number of analytes in a single run (multitarget analysis) is a key trend. nih.gov this compound is included in panels of internal standards for such methods, enabling the simultaneous quantification of various classes of antibiotics in matrices like bovine, porcine, and poultry muscle. nih.gov

Table 2: Performance of an LC-MS/MS Method Using this compound for Antibiotic Analysis in Lettuce

ParameterValue
Internal Standard This compound
Retention Time 11.37 min
Limit of Detection (LOD) 0.1 - 0.6 µg/kg
Limit of Quantification (LOQ) 0.3 - 0.8 µg/kg
Recovery 80 - 98%
Data sourced from a study on the detection of antibiotic residues in lettuce plants. mdpi.com

Advanced Studies in Environmental Remediation and Bioremediation Strategies

The widespread use of sulfamethazine in veterinary medicine has led to its persistence in the environment, particularly in soil and water systems, raising concerns about the development of antibiotic resistance. nih.govmdpi.com Advanced research into the environmental fate and remediation of this antibiotic increasingly relies on isotopic labeling.

By using this compound in degradation studies, researchers can accurately trace the compound and its transformation products in various environmental compartments. This allows for a precise determination of degradation rates and pathways, which is essential for evaluating the effectiveness of remediation strategies. unu.edu

One promising area of research is bioremediation, which utilizes microorganisms to break down pollutants. mdpi.comeli.org Studies have focused on isolating and characterizing bacterial strains capable of degrading sulfamethazine. For example, Bacillus cereus J2 was shown to completely degrade 50 mg/L of sulfamethazine within 36 hours. mdpi.com In such studies, this compound can be used to spike environmental samples to track the efficiency of the degrading microbes and to identify the structure of intermediate and final degradation products. A study investigating the degradation of sulfamethazine by the fungus Trametes versicolor successfully identified formyl-sulfamethazine as a transformation product. nih.gov

Future work will likely involve microcosm and field studies that use this compound to investigate the efficacy of enhanced natural attenuation and other bioremediation techniques under realistic environmental conditions. unu.eduresearchgate.netfrontiersin.org This includes assessing the impact of factors like soil type, manure application, and salinity on degradation kinetics. mdpi.comunu.edubohrium.com For instance, a microcosm study found sulfamethazine to be the most persistent among several tested antibiotics in a flooded tropical soil system, with a half-life (DT50) of 77 days. unu.edu

Table 3: Half-lives (DT50) of Selected Antibiotics in a Flooded Soil System

AntibioticDT50 (days)
Sulfamethazine 77
Sulfadiazine 53
Trimethoprim (B1683648) 3
Sulfamethoxazole 1
Data from a microcosm study monitoring antibiotic dissipation over 112 days. unu.edu

Q & A

Q. What are the critical considerations for ensuring isotopic purity of Sulfamethazine-13C6 in experimental workflows?

Isotopic purity (>99% 13C) must be verified using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm the absence of unlabeled contaminants. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended, leveraging the distinct mass shift of 13C6-labeled compounds . Batch-specific certificates of analysis from suppliers should be cross-checked against in-house validation protocols.

Q. How should this compound be stored to maintain stability in long-term pharmacokinetic studies?

Store the compound in amber vials at −20°C under inert gas (e.g., argon) to prevent degradation. Conduct accelerated stability studies under varying pH (4–9), temperature (4–40°C), and light exposure to establish degradation kinetics. Monitor via LC-UV/LC-MS to identify breakdown products, such as desulfonated derivatives .

Q. What methodologies are optimal for validating this compound as an internal standard in bioanalytical assays?

Validate using FDA/ICH guidelines:

  • Selectivity: Test against matrix components (e.g., plasma, urine) to ensure no interference at the retention time of the analyte.
  • Linearity: Establish a calibration curve across the expected concentration range (e.g., 1–1000 ng/mL) with R² >0.98.
  • Precision/Accuracy: Perform intra- and inter-day assays with ≤15% CV for precision and ±15% deviation for accuracy .

Q. How can researchers confirm the structural integrity of this compound after synthesis or procurement?

Use Fourier-transform infrared spectroscopy (FTIR) to verify sulfonamide and aromatic functional groups. Compare 13C NMR spectra with unlabeled Sulfamethazine to confirm isotopic labeling at the phenyl ring. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Advanced Research Questions

Q. How should experimental designs be optimized to resolve contradictions in this compound pharmacokinetic data across species?

Conduct cross-species studies (e.g., rodents vs. swine) with controlled variables:

  • Dosing: Use allometric scaling adjusted for metabolic rate differences.
  • Sampling: Collect plasma/tissue at multiple timepoints (0–48 hr) to model absorption/distribution.
  • Statistical Analysis: Apply mixed-effects modeling to account for inter-individual variability. Discrepancies may arise from species-specific cytochrome P450 metabolism; validate via in vitro hepatocyte assays .

Q. What advanced techniques mitigate matrix effects when quantifying this compound in complex environmental samples?

Implement post-column infusion during LC-MS/MS to identify ion suppression/enhancement zones. Use matrix-matched calibration standards and dilute-and-shoot protocols for high-organic-content samples (e.g., soil extracts). For persistent interference, employ two-dimensional LC (2D-LC) with orthogonal separation phases .

Q. How can isotopic fractionation of this compound affect environmental fate studies, and how is this controlled?

13C-labeled compounds may exhibit slight kinetic isotope effects (KIE) during biodegradation. To control:

  • Microcosm Setup: Compare degradation rates of labeled vs. unlabeled compounds in identical soil/water systems.
  • KIE Calculation: Use the formula ln(k_unlabeled/k_labeled) = (1/12 – 1/13) × (molecular mass contribution). Corrections should be applied to half-life estimations in environmental modeling .

Q. What strategies address discrepancies in this compound stability data under varying oxidative conditions?

Perform controlled radical exposure experiments (e.g., hydroxyl radicals via Fenton’s reagent). Use electron paramagnetic resonance (EPR) to track radical interactions. For conflicting results, conduct meta-analyses of published stability datasets, applying Q-testing to identify outliers and heterogeneity sources .

Q. How does the use of this compound improve traceability in multi-residue veterinary drug monitoring compared to 2H-labeled analogs?

13C6-labeled compounds exhibit minimal chromatographic retention time shifts vs. 2H-labeled analogs, reducing quantification errors in multi-residue LC-MS workflows. Additionally, 13C provides higher isotopic abundance precision in high-resolution MS, minimizing isobaric interference from matrix components .

Q. What novel applications exist for this compound in studying host-microbiome interactions?

Administer 13C6-labeled Sulfamethazine to in vitro gut models (e.g., SHIME) and track isotopic enrichment in microbial metabolites via stable isotope probing (SIP)-NMR. Correlate metabolite profiles with 16S rRNA sequencing to identify taxa responsible for sulfonamide biotransformation .

Methodological Notes

  • Data Contradiction Analysis: Always replicate experiments in triplicate under identical conditions and use Bland-Altman plots to assess inter-study variability .
  • Instrumentation: Prioritize HRMS over unit-resolution MS for 13C6 quantification to resolve near-isobaric interferences (e.g., 13C5 vs. 13C6 peaks) .
  • Ethical Compliance: Document safety protocols for handling sulfonamides, including PPE requirements and waste disposal procedures per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.